(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
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Overview
Description
(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chroman ring system, multiple hydroxyl groups, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid typically involves multiple steps, including the formation of the chroman ring system, introduction of the difluoro and methyl groups, and the attachment of the tetrahydropyran ring. Key reaction conditions may include:
Formation of the chroman ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of difluoro and methyl groups: These groups can be introduced using selective fluorination and methylation reactions.
Attachment of the tetrahydropyran ring: This step may involve glycosylation reactions to form the trihydroxy-tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3S,5s,6s)-6-(4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid: Lacks the difluoro groups.
(3S,5s,6s)-6-(6,8-difluoro-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid: Lacks the methyl group.
Uniqueness
The presence of both difluoro and methyl groups in (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall properties.
Properties
Molecular Formula |
C16H16F2O9 |
---|---|
Molecular Weight |
390.29 g/mol |
IUPAC Name |
(3S,5S,6S)-6-[(6,8-difluoro-4-methyl-2-oxo-3,4-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16F2O9/c1-4-2-7(19)25-12-5(4)3-6(17)13(8(12)18)26-16-11(22)9(20)10(21)14(27-16)15(23)24/h3-4,9-11,14,16,20-22H,2H2,1H3,(H,23,24)/t4?,9?,10-,11-,14?,16+/m0/s1 |
InChI Key |
ULXQXYJPISNRFB-UWFGBKSOSA-N |
Isomeric SMILES |
CC1CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O)F |
Canonical SMILES |
CC1CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)C(=O)O)O)O)O)F |
Origin of Product |
United States |
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